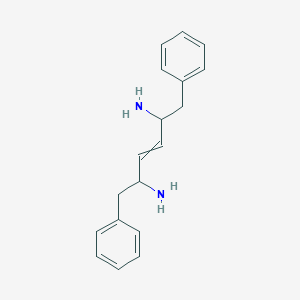
(2S,3E,5S)-1,6-diphenylhex-3-ene-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3E,5S)-1,6-diphenylhex-3-ene-2,5-diamine is an organic compound with the molecular formula C18H22N2 and a molecular weight of 266.38 g/mol . This compound is characterized by its two phenyl groups attached to a hexene backbone with two amine groups at positions 2 and 5. It is known for its stereochemistry, which includes two chiral centers and a double bond with E-configuration.
Méthodes De Préparation
The synthesis of (2S,3E,5S)-1,6-diphenylhex-3-ene-2,5-diamine can be achieved through several synthetic routes. One common method involves the reductive amination of 1,6-diphenylhex-3-ene-2,5-dione with appropriate amine sources under reducing conditions . Industrial production methods may involve the use of catalytic hydrogenation and other large-scale chemical processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
(2S,3E,5S)-1,6-diphenylhex-3-ene-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes under specific conditions.
Reduction: It can be reduced to form saturated amines using hydrogenation catalysts.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Major products formed from these reactions include imines, oximes, and substituted amines.
Applications De Recherche Scientifique
(2S,3E,5S)-1,6-diphenylhex-3-ene-2,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of (2S,3E,5S)-1,6-diphenylhex-3-ene-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
(2S,3E,5S)-1,6-diphenylhex-3-ene-2,5-diamine can be compared with other similar compounds, such as:
(2S,5S)-2,5-diphenylpyrrolidine: Similar in structure but with a pyrrolidine ring instead of a hexene backbone.
(2S,5S)-2,5-diphenylpiperidine: Contains a piperidine ring, offering different chemical properties.
(2S,5S)-2,5-diphenylhexane: Lacks the double bond, resulting in different reactivity and applications . The uniqueness of this compound lies in its specific stereochemistry and the presence of both amine and phenyl groups, making it versatile for various applications.
Propriétés
Formule moléculaire |
C18H22N2 |
|---|---|
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1,6-diphenylhex-3-ene-2,5-diamine |
InChI |
InChI=1S/C18H22N2/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16/h1-12,17-18H,13-14,19-20H2 |
Clé InChI |
GNALQNHRLANMHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C=CC(CC2=CC=CC=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate](/img/structure/B14080739.png)
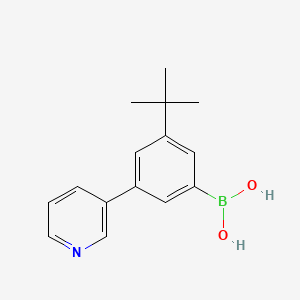
![7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14080743.png)
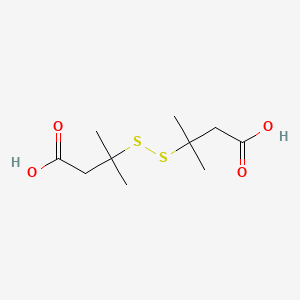
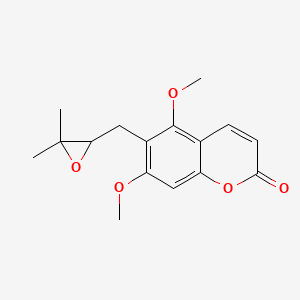

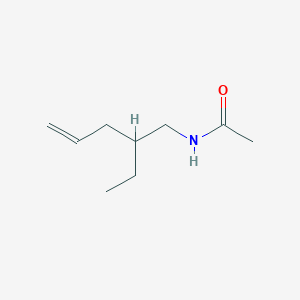
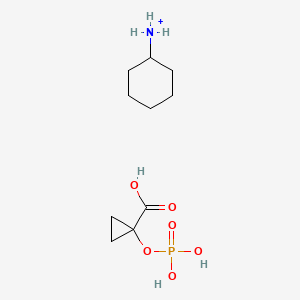

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080793.png)

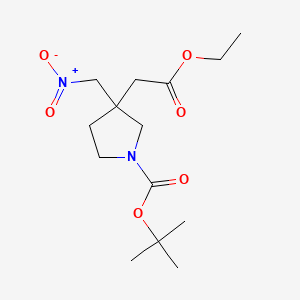
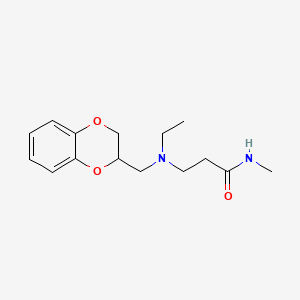
![2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl-](/img/structure/B14080812.png)
